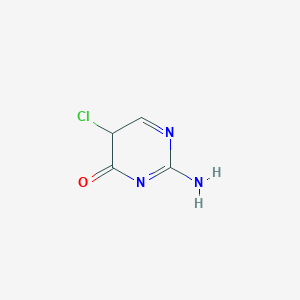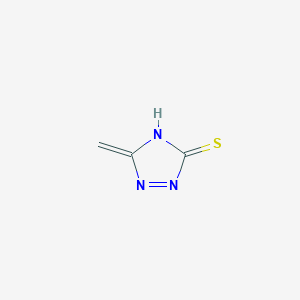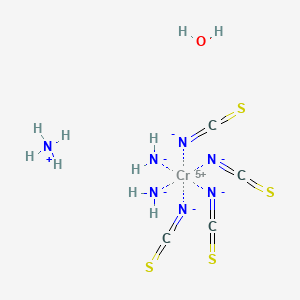![molecular formula C10H14N2Na2O8Zn B12347944 disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc](/img/structure/B12347944.png)
disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc is a complex compound that belongs to the class of chelating agents. Chelating agents are molecules that can form multiple bonds with a single metal ion, effectively “sequestering” the metal ion and preventing it from participating in unwanted chemical reactions. This compound is particularly notable for its ability to bind zinc ions, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc typically involves the reaction of ethylenediaminetetraacetic acid (EDTA) with zinc salts under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired chelate complex. The reaction can be represented as follows:
EDTA+Zn2+→this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and filtration to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc primarily undergoes complexation reactions. These reactions involve the formation of stable complexes with metal ions, effectively sequestering the metal ions and preventing them from participating in other chemical reactions.
Common Reagents and Conditions
The common reagents used in these reactions include various metal salts (e.g., zinc chloride, zinc sulfate) and EDTA. The reactions are typically carried out in aqueous solutions, and the pH is adjusted to optimize the formation of the desired complexes.
Major Products
The major products of these reactions are stable metal chelate complexes. For example, the reaction of EDTA with zinc chloride produces this compound as the primary product.
Wissenschaftliche Forschungsanwendungen
Disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent in various analytical techniques, including titrations and chromatography, to sequester metal ions and improve the accuracy of measurements.
Biology: In biological research, it is used to study the role of zinc ions in various biochemical processes. It is also used in cell culture media to control the availability of zinc ions.
Medicine: The compound is used in medical research to investigate the role of zinc in various physiological and pathological processes. It is also used in the formulation of certain pharmaceuticals.
Industry: In industrial applications, it is used in water treatment processes to remove heavy metal ions and prevent scaling and corrosion in pipelines and equipment.
Wirkmechanismus
The mechanism of action of disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc involves the formation of stable chelate complexes with metal ions. The compound has multiple carboxylate and amine groups that can coordinate with metal ions, effectively sequestering them and preventing them from participating in other chemical reactions. The molecular targets of this compound are primarily metal ions, and the pathways involved include the formation of stable chelate complexes.
Vergleich Mit ähnlichen Verbindungen
Disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc is similar to other chelating agents such as ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA). it is unique in its ability to specifically bind zinc ions with high affinity. This makes it particularly useful in applications where selective binding of zinc is required.
List of Similar Compounds
- Ethylenediaminetetraacetic acid (EDTA)
- Diethylenetriaminepentaacetic acid (DTPA)
- N-(2-Hydroxyethyl)ethylenediaminetriacetic acid (HEDTA)
- Nitrilotriacetic acid (NTA)
Eigenschaften
Molekularformel |
C10H14N2Na2O8Zn |
|---|---|
Molekulargewicht |
401.6 g/mol |
IUPAC-Name |
disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc |
InChI |
InChI=1S/C10H16N2O8.2Na.Zn/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;2*+1;/p-2 |
InChI-Schlüssel |
ZZAWJUZDNQYIPJ-UHFFFAOYSA-L |
Kanonische SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Na+].[Na+].[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-chloro-4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B12347872.png)
![(3Z)-3-[[4-(trifluoromethyl)phenyl]methylidene]pyrrolidin-2-one](/img/structure/B12347875.png)


![N-[(2-ethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride](/img/structure/B12347908.png)





![7-Benzyl-1,4a,5,6,8,8a-hexahydropyrido[3,4-d]pyrimidine-2,4-dione](/img/structure/B12347924.png)



